molecular formula C20H28N4O6S B2429609 N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872881-35-1

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2429609
M. Wt: 452.53
InChI Key: LTJDZSYRGMJSKP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyrrolidinone group (2-oxopyrrolidin-1-yl), a propyl group (3-propyl), an oxazinane group (1,3-oxazinan-2-yl), a phenylsulfonyl group (phenylsulfonyl), and an oxalamide group (oxalamide). These groups could potentially give the compound a variety of chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The 3D structure would be influenced by factors such as the size and shape of the rings, the presence of any chiral centers, and the electronic properties of the functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and specific optical properties. It might also exhibit certain reactivity patterns based on the functional groups present .

Scientific Research Applications

Antimalarial and Antiviral Potential

A theoretical investigation highlighted the reactivity of N-(phenylsulfonyl)acetamide derivatives, which share structural motifs with the compound , in providing derivatives with potential antimalarial activity. This research suggests that compounds with sulfonamide groups may have significant in vitro antimalarial activity, underlining their potential in designing drugs against diseases like malaria and potentially against novel viruses like COVID-19 through computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Chemical Synthesis and Molecular Rearrangement

Another study demonstrates the synthetic versatility of sulfonamides derived from serine and threonine, which undergo an unexpected rearrangement to yield pyrrolidin-3-ones. This finding not only expands the chemical repertoire for synthesizing novel compounds but also provides a mechanistic insight into sulfonamide reactivity, potentially applicable to derivatives of the compound of interest for generating new molecules with unique properties (Králová et al., 2019).

Novel Synthetic Pathways and Characterizations

Further research into sulfonamide synthesis unveils effective routes to functionalized derivatives, presenting a wide array of potential biological activities and applications in drug design. These synthesis methods could be pertinent for derivatives of the subject compound, enabling the exploration of its full potential in various scientific applications (Alizadeh et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. For example, it might be toxic if ingested or inhaled, or it might be a skin or eye irritant. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound would depend on its current uses and potential applications. For example, if it’s a drug, researchers might investigate its efficacy and safety in clinical trials. If it’s a chemical reagent, researchers might explore new reactions or processes that it can facilitate .

properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O6S/c25-17-9-4-11-23(17)12-5-10-21-19(26)20(27)22-15-18-24(13-6-14-30-18)31(28,29)16-7-2-1-3-8-16/h1-3,7-8,18H,4-6,9-15H2,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJDZSYRGMJSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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